Moniliformin

Description

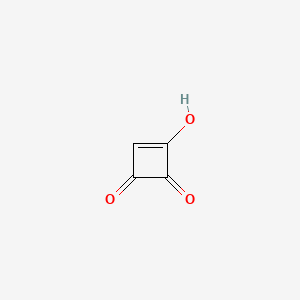

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mycology and Ecophysiology of Moniliformin Producing Fungi

Identification and Characterization of Primary Moniliformin-Producing Fungal Species

The ability to produce This compound (B1676711) is widespread within the Fusarium genus, with numerous species recognized as producers. The taxonomy of Fusarium is complex and has undergone several revisions, impacting the classification of this compound-producing strains.

The genus Fusarium is a large and diverse group of filamentous fungi, with a complex and evolving taxonomic structure. Many species within this genus are known to produce a variety of mycotoxins, including this compound. The production of this compound is not ubiquitous across all Fusarium species, and the quantity produced can vary significantly between different species and even among strains of the same species.

Historically, Fusarium moniliforme was a name broadly applied to many strains, but this has since been resolved into more specific species, such as F. verticillioides, F. proliferatum, and F. subglutinans, all of which are significant this compound producers. researchgate.net These species are often found contaminating cereal crops like maize. researchgate.netnih.gov For instance, Fusarium moniliforme is one of the most common fungi associated with corn. nih.gov

Other Fusarium species reported to produce this compound include members from various sections of the genus, such as F. avenaceum, F. tricinctum, and F. oxysporum. researchgate.net Fusarium avenaceum is a widespread pathogen of important crops in temperate climates. nih.gov The following table summarizes some of the key Fusarium species and their this compound production capabilities.

Table 1: this compound Production by Various Fusarium Species

| Fusarium Section | Species |

| Liseola | F. anthophilum, F. dlaminii, F. napiforme, F. nygamai, F. proliferatum, F. subglutinans, F. verticillioides |

| Arthrosporiella | F. concolor, F. semitectum |

| Discolor | F. culmorum, F. sambucinum |

| Elegans | F. beomiforme, F. oxysporum, F. redolens |

| Gibbosum | F. acuminatum, F. equiseti |

| Martiella and Ventricosum | F. solani |

| Roseum | F. arthrosporioides, F. avenaceum |

| Sporotrichiella | F. chlamydosporum, F. sporotrichioides, F. tricinctum |

| Data sourced from: researchgate.net |

While Fusarium is the primary genus associated with this compound, research has shown that it is not the exclusive producer. Notably, some species within the genus Penicillium have been identified as capable of synthesizing this mycotoxin.

Specifically, Penicillium melanoconidium has been shown to produce this compound. researchgate.netnih.govacs.org In one study, all four tested strains of P. melanoconidium were found to produce this compound. acs.org This discovery is significant as Penicillium species are common contaminants of stored grains and food products. researchgate.net The production of this compound by P. melanoconidium has been observed on various substrates, including wheat and beans. nih.govacs.org In artificially infected wheat, this compound levels reached up to 64 mg/kg. nih.govacs.org

Environmental and Substrate Factors Influencing Fungal this compound Biosynthesis

The production of this compound by fungi is not constant but is heavily influenced by a range of external factors. These include climatic conditions, the availability of different carbohydrate sources, and the specific substrate on which the fungus is growing.

Climatic variables such as temperature and water activity (a measure of water availability) play a critical role in both fungal growth and mycotoxin production. nih.gov Generally, higher temperatures and water availability tend to favor fungal growth. nih.gov However, the optimal conditions for this compound production can differ.

For instance, in a study on Fusarium fujikuroi species complex, it was found that higher water activity favored toxin accumulation. nih.gov The study also noted that F. andiyazi could produce higher levels of this compound in cooler environments compared to F. fujikuroi. nih.gov Research on maize samples has indicated that hot and dry climatic conditions can lead to higher concentrations of this compound. researchgate.net

The type of carbohydrate available to a fungus can significantly impact its secondary metabolism, including the production of this compound. Fungi utilize carbohydrates as a primary source of carbon and energy. frontiersin.org

A study on Fusarium avenaceum examined the effect of various monosaccharides, disaccharides, and polysaccharides on mycotoxin production. nih.govresearchgate.net The results showed that this compound was produced on most carbon sources tested. nih.gov However, the optimal carbon source for this compound production varied between different strains of F. avenaceum. nih.gov For two strains, sucrose was the best carbon source, while for another, xylose resulted in the highest production. nih.gov Interestingly, lactose was found to be a poor substrate for this compound production in all tested strains. nih.gov

The substrate on which a fungus grows is a crucial determinant of mycotoxin production. Different cereal grains and other agricultural products provide varying nutritional environments that can either promote or inhibit the biosynthesis of this compound.

Penicillium melanoconidium has been shown to produce this compound on a variety of media, including two types of agars and several types of cereals and beans. researchgate.netnih.govacs.org In one study, this compound was detected in 10 out of 11 different media tested. acs.org Cereals, in particular, serve as effective substrates for the production of secondary metabolites by fungi. researchgate.net For example, Fusarium moniliforme var. subglutinans isolated from swine feed was found to produce significant amounts of this compound when cultured on cracked corn. nih.gov

Co-occurrence Patterns of this compound with Other Mycotoxins in Agricultural Systems

The simultaneous presence of multiple mycotoxins, known as co-occurrence, is a significant concern in agricultural systems. This compound (MON) frequently co-contaminates crops with a variety of other mycotoxins produced by Fusarium species and other fungi. orffa.com This co-occurrence is influenced by several factors, including the ability of a single fungal species to produce multiple toxins, the infection of a crop by several different toxigenic fungi, and the mixing of various contaminated raw materials in finished feed. orffa.com The presence of these mycotoxin mixtures can lead to additive or synergistic toxic effects, making the assessment of their combined risk a critical area of research. orffa.com

Analytical Challenges and Significance of Co-occurrence Research

The analysis of this compound presents several challenges due to its unique chemical properties. As a small, highly polar, and acidic molecule, it is difficult to detect and quantify using standard chromatographic methods. mdpi.com this compound is weakly retained in reversed-phase chromatography, complicating its analysis. mdpi.com Specialized methods, such as the use of lanthanum ions in the mobile phase for liquid chromatography-mass spectrometry (LC-MS/MS), have been developed to improve its quantification. mdpi.comnih.govnih.gov

Research into the co-occurrence of this compound with other mycotoxins is highly significant for several reasons. Firstly, the combined toxicological effects of multiple mycotoxins are not yet fully understood, and their interactions could pose a greater risk to human and animal health than individual toxins alone. orffa.com Secondly, understanding these co-occurrence patterns is essential for developing effective risk assessment and management strategies in the food and feed industries. orffa.com Given that a significant percentage of feed samples contain two or more mycotoxins, monitoring for a range of toxins, including emerging ones like this compound, is crucial for ensuring safety. orffa.com

Specific Co-occurrence Profiles with Regulated and Emerging Mycotoxins

This compound has been found to co-occur with both regulated and other emerging mycotoxins in various cereal crops, particularly maize and wheat. mdpi.comnih.gov The specific profiles of co-occurring mycotoxins can vary depending on the geographical region, climatic conditions, and the specific Fusarium species present. mdpi.comnih.gov

Co-occurrence with Regulated Mycotoxins:

A notable and frequently reported co-occurrence is that of this compound and fumonisins (FBs) in maize. mdpi.comnih.govnih.govresearchgate.net Studies in Italy have shown a significant positive correlation between the contamination levels of MON and FBs in maize samples. mdpi.comnih.govnih.govresearchgate.net This is often because both mycotoxins can be produced by the same Fusarium species, such as F. proliferatum and F. verticillioides. mdpi.com

In wheat, the co-occurrence patterns of this compound are different. For instance, studies have found no significant correlation between MON and deoxynivalenol (DON) contamination in durum and common wheat. mdpi.comnih.govnih.govresearchgate.net This suggests that these toxins may be produced by different Fusarium species under varying environmental conditions. nih.gov For example, F. avenaceum has been identified as a primary producer of MON in Italian durum wheat, while F. graminearum is the main source of DON. nih.gov

Co-occurrence with Emerging Mycotoxins:

This compound also co-occurs with a range of other emerging mycotoxins. These include beauvericin (B1667859) (BEA), enniatins (ENNs), and fusaproliferin (FUS). thefishsite.commdpi.com The frequent detection of these emerging toxins alongside MON and regulated mycotoxins highlights the complexity of mycotoxin contamination in agricultural commodities. thefishsite.commdpi.com

For example, a survey of Serbian maize detected a high prevalence of both MON and BEA. mdpi.com The co-occurrence of these emerging mycotoxins can be widespread, with one analysis showing MON and BEA in 70% and 65% of all samples, respectively. thefishsite.com

The following tables summarize the co-occurrence of this compound with other mycotoxins based on published research findings.

Table 1: Co-occurrence of this compound with Regulated Mycotoxins in Italian Cereals

| Crop | Co-occurring Mycotoxin | Correlation with this compound | Key Findings |

|---|---|---|---|

| Maize | Fumonisins (FBs) | Significant Positive Correlation | MON was detected in 95.1% of maize samples, with a strong positive relationship with FB levels. mdpi.comnih.govnih.govresearchgate.net |

| Durum Wheat | Deoxynivalenol (DON) | No Significant Correlation | MON and DON were found to co-occur in 43.7% of samples, but their levels were not correlated. nih.gov |

| Common Wheat | Deoxynivalenol (DON) | No Significant Correlation | MON occurrence was more limited compared to durum wheat, with no correlation to DON levels. mdpi.comnih.govnih.gov |

Table 2: Co-occurrence of this compound with Emerging Mycotoxins in Serbian Maize

| Mycotoxin | Frequency of Detection | Mean Concentration Range (µg/kg) |

|---|---|---|

| This compound (MON) | >80% (in most regions) | 189.97 - 920.10 |

| Beauvericin (BEA) | >80% (in most regions) | 6.82 - 34.79 |

| Fusaproliferin (FUS) | Detected in all regions | - |

| Enniatins (ENNs) | Not detected in some years | - |

Data adapted from a study on Serbian maize harvested in 2016. mdpi.com

Biosynthesis Pathways and Genetic Regulation of Moniliformin Production

Genetic Architecture and Regulation of Moniliformin (B1676711) Biosynthesis

Intraspecies Genetic Diversity and this compound Production Variability

The capacity of Fusarium species to produce the mycotoxin this compound is subject to considerable variation, even among strains within the same species. This intraspecific variability is largely attributed to underlying genetic differences, including the existence of cryptic species, variations in specific genes or gene clusters involved in biosynthesis, and other genetic polymorphisms. The identification of molecular markers associated with toxin biosynthesis and genetic differences responsible for secondary metabolite producibility underscores the role of genetic regulation in this variability nih.govnih.govresearchgate.netjst.go.jp. Understanding this diversity is crucial for predicting and managing mycotoxin contamination risks.

Cryptic Species and Production Differences: Studies on Fusarium subglutinans have revealed distinct genetic lineages, identified as cryptic species, which exhibit differential this compound production. DNA sequence analysis divided strains of F. subglutinans from maize into two groups. In planta studies demonstrated that Group 1 strains were highly virulent and that 82% of these strains produced high levels of this compound (100–1500 μg/g). In contrast, only 25% of Group 2 strains produced high levels, with strains originating from more northern regions producing little to no this compound (0–5 μg/g) acs.org. This finding directly links genetic differentiation within a species to significant variations in mycotoxin output.

Isolate-Specific Variability in Fusarium oxysporum : Research focusing on Fusarium oxysporum isolates obtained from asparagus spears has highlighted substantial intraspecific genetic diversity. Across thirty single-spore isolates, this compound content varied dramatically, ranging from 0.05 to 1,007.47 μg g⁻¹ (with a mean of 115.93 μg g⁻¹) nih.govnih.govresearchgate.net. This study also identified molecular markers associated with toxin biosynthesis, suggesting that specific genetic variations underpin these production differences. Certain isolates, such as O-15, were identified as high producers, while others exhibited lower production levels, underscoring strain-specific genetic predispositions nih.gov.

Strain-Level Variations in Fusarium proliferatum : Variability in this compound production is also evident at the strain level within species like Fusarium proliferatum. For instance, strains of F. proliferatum isolated from maize showed a notable disparity in toxin production. While some strains produced no detectable this compound, others yielded low levels, representing less than 10% of the amount produced by a reference strain. Furthermore, a hierarchy of production was observed among the producing strains, with specific strains like MRC 8744 identified as higher producers compared to others such as MRC 8743 up.ac.za.

General Observations Across Fusarium Species: Broader analyses encompassing multiple Fusarium species confirm that this compound production is highly variable, not only between different species but also significantly within individual species. It is recognized that not all strains belonging to the same species possess the capability to produce the same set of secondary metabolites, a phenomenon directly linked to their genetic composition nih.gov. For example, while species like F. begoniae and F. phyllophilum have been noted as relatively high producers (1,000–1,500 μg/g), other species or strains, such as F. acutatum and F. bulbicola, have shown no detectable levels of this compound nih.gov. This widespread variability emphasizes the importance of strain-specific genetic characterization in understanding mycotoxin production potential.

Data Tables

Table 1: this compound Production Variability in Fusarium subglutinans Cryptic Species Groups

| Cryptic Species Group | Percentage of Strains Producing High this compound | Range of High this compound Production (μg/g) | Percentage of Strains Producing Low/No this compound | Range of Low/No this compound Production (μg/g) |

| Group 1 | 82% | 100–1500 | 18% | Not specified |

| Group 2 | 25% | 100–1500 | 75% | 0–5 |

| Data adapted from acs.org. |

Table 2: this compound Production Variability in Fusarium oxysporum Isolates

| Isolate/Group Designation | This compound Content Range (μg g⁻¹) | Notes |

| Isolate O-15 | High (specific range not provided) | Identified as a high producer among asparagus isolates. |

| Mean of isolates | 115.93 | Average production across 30 isolates from asparagus. |

| Overall range | 0.05–1,007.47 | Demonstrates significant variation within the species. |

| Data adapted from nih.govnih.govresearchgate.net. |

Intraspecies genetic diversity plays a critical role in determining this compound production levels in Fusarium species. Differences in genetic makeup, as observed in cryptic species, strain variations, and the presence of specific genetic markers, lead to significant variability in the mycotoxin output. This highlights the complexity of mycotoxin biosynthesis and the importance of considering genetic factors when assessing the risk posed by different fungal populations.

Compound List

this compound

Molecular and Cellular Mechanisms of Moniliformin Action

Inhibition of Mitochondrial Oxidative Metabolism by Moniliformin (B1676711)

A primary mechanism by which this compound exerts its toxicity is through the inhibition of mitochondrial oxidative metabolism. This disruption occurs at critical enzymatic steps that are essential for cellular energy generation.

Specific Inhibition of Pyruvate (B1213749) Dehydrogenase System

This compound is a potent inhibitor of the pyruvate dehydrogenase complex (PDH), a multi-enzyme complex crucial for linking glycolysis to the tricarboxylic acid (TCA) cycle researchgate.netmdpi.comresearchgate.netbiosynth.comtoku-e.comwikipedia.orgiaea.orgnih.govnih.govontosight.ait3db.casciencegate.appresearchgate.netbioone.orgnih.govmdpi.com. It acts by competitively inhibiting the pyruvate dehydrogenase component of the complex, requiring thiamine (B1217682) pyrophosphate (TPP) for its inhibitory action researchgate.netnih.govnih.govnih.gov. This inhibition blocks the conversion of pyruvate to acetyl-CoA, thereby preventing the entry of pyruvate into the TCA cycle and significantly impeding cellular respiration mdpi.comresearchgate.netbiosynth.comtoku-e.comwikipedia.orgiaea.orgbioone.org. Studies suggest that this compound may act as a suicide inactivator of pyruvate dehydrogenase nih.govnih.gov. While pyruvate can offer some protection against this compound inactivation, the process is only partially reversible by extensive dialysis, indicating a strong, potentially irreversible binding to the enzyme nih.govnih.gov.

Inhibition of Alpha-Ketoglutarate (B1197944) Oxidation

Beyond its action on the pyruvate dehydrogenase system, this compound also selectively inhibits the oxidation of alpha-ketoglutarate toku-e.comt3db.caresearchgate.netbioone.org. Alpha-ketoglutarate dehydrogenase is another vital enzyme in the TCA cycle, responsible for the conversion of alpha-ketoglutarate to succinyl-CoA. By inhibiting this enzyme, this compound further disrupts the flow of metabolites through the TCA cycle, exacerbating the impairment of cellular respiration and energy production.

Disruption of Cellular Respiration and Energy Production Pathways

The combined inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase by this compound leads to a profound disruption of cellular respiration and energy production pathways mdpi.comresearchgate.netbiosynth.comtoku-e.comwikipedia.orgiaea.orgbioone.orgruokavirasto.fibioone.org. The blockage of these key enzymatic steps in the mitochondrial oxidative phosphorylation process results in a significant reduction in ATP synthesis. This energy deficit can lead to cellular dysfunction, impaired metabolic processes, and ultimately, cell death. Observed mitochondrial damage, including swelling and disruption of cristae, further supports the notion that this compound directly targets and compromises the integrity and function of these energy-producing organelles wikipedia.orgbioone.orgbioone.org.

Modulation of Cellular Redox Homeostasis

This compound also impacts cellular redox homeostasis, primarily by interfering with the glutathione (B108866) system, which plays a critical role in defending cells against oxidative stress.

Influence on Glutathione Peroxidase Activity

This compound has been shown to inhibit the activity of glutathione peroxidase (GSH-Px) researchgate.netnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net. GSH-Px is a crucial enzyme in the antioxidant defense system, responsible for reducing hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a substrate. Studies indicate that this compound competitively inhibits GSH-Px nih.gov. In vitro experiments demonstrated that increasing concentrations of this compound significantly reduced GSH-Px activity, with 16.0 mmol/L MF reducing activity to 47.9% of control values nih.gov. This inhibition impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to an accumulation of oxidative damage researchgate.netnih.govresearchgate.netresearchgate.net.

Impact on Glutathione Reductase Activity

In addition to inhibiting GSH-Px, this compound also reduces the activity of glutathione reductase (GSSG-R) researchgate.netnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net. Glutathione reductase is responsible for regenerating oxidized glutathione (GSSG) back to its reduced form (GSH), a process essential for maintaining an adequate supply of GSH for GSH-Px and other cellular functions. In vitro studies showed that 32.0 mmol/L MF reduced GSSG-R activity to 61.9% of control values, with the inhibition being noncompetitive nih.gov. The inhibition of GSSG-R further compromises the cell's capacity to manage oxidative stress by depleting the cellular pool of reduced glutathione. The inhibitory effect of this compound on GSH-Px was found to be stronger than on GSSG-R, as indicated by lower inhibition constants nih.gov.

Data Table: In Vitro Inhibition of Glutathione Peroxidase and Glutathione Reductase by this compound

The following table summarizes the in vitro effects of this compound (MF) on the enzymatic activities of glutathione peroxidase (GSH-Px) and glutathione reductase (GSSG-R) in rat myocardium preparations nih.gov.

| This compound (MF) Concentration (mmol/L) | Glutathione Peroxidase (GSH-Px) Activity (% of control) | Glutathione Reductase (GSSG-R) Activity (% of control) |

| 1.0 | 89.4 | N/A |

| 6.0 | 65.2 | N/A |

| 16.0 | 47.9 | 74.4 |

| 32.0 | N/A | 61.9 |

Cellular and Subcellular Interactions of this compound

This compound (MON), a mycotoxin produced by various Fusarium species, exerts its toxic effects through interactions at the cellular and subcellular levels, primarily targeting cellular energy metabolism and specific cell types. While its precise mechanisms are still under investigation, research has elucidated several key aspects of its cellular and subcellular interactions.

Mitochondrial Dysfunction and Energy Metabolism

Cellular Susceptibility and Tissue-Specific Effects

This compound exhibits differential toxicity across various cell types. Comparative studies have revealed that it is toxic to splenocytes, cardiac myocytes, and skeletal myocytes. Conversely, chondrocytes and macrophages appear to be resistant to its cytotoxic effects toku-e.comuniscience.co.kr. In cardiac and smooth muscle tissues, this compound has been observed to reduce contractility researchgate.netnih.govconicet.gov.ar. Ultrastructural examinations of cardiac tissue in sensitive species like mink have indicated significant damage to myofibers, mitochondria, Z and M lines, and the sarcoplasmic reticulum following exposure wikipedia.org.

While some mycotoxins, such as enniatins and beauvericin (B1667859), are known to affect cellular homeostasis by altering intracellular ion concentrations and membrane permeability, this compound's direct impact on these parameters appears to be less pronounced. Studies have reported that this compound did not significantly alter spontaneous rates of activity or cardiac action potentials, nor did it affect intracellular concentrations of ions, ATP, or pH in certain experimental models researchgate.netnih.govconicet.gov.ar. This suggests that its primary cellular toxicity may not stem from direct ionophoric activity or disruption of cellular ion balance, unlike some related mycotoxins researchgate.netnih.govconicet.gov.ar. However, it has been shown to inhibit cell proliferation in certain cell lines, such as Caco-2 cells, with effects on viability observed at specific concentrations nih.gov.

Interactions with Other Mycotoxins

Research into the combined effects of this compound with other Fusarium mycotoxins, such as beauvericin and enniatins, has indicated a lack of synergistic interaction. This compound did not alter the effects induced by these cyclohexadepsipeptide mycotoxins, suggesting that their toxicological pathways may operate independently or without significant potentiation when present together researchgate.netnih.govconicet.gov.ar.

Cellular Target Summary

The cellular and subcellular interactions of this compound are multifaceted, with a significant focus on its detrimental effects on mitochondrial function and specific cell types.

Table 1: Cellular Susceptibility to this compound

| Cell Type | Susceptibility | Citation(s) |

| Splenocytes | Susceptible | toku-e.comuniscience.co.kr |

| Cardiac myocytes | Susceptible | toku-e.comuniscience.co.kr |

| Skeletal myocytes | Susceptible | toku-e.comuniscience.co.kr |

| Chondrocytes | Not Susceptible | toku-e.comuniscience.co.kr |

| Macrophages | Not Susceptible | toku-e.comuniscience.co.kr |

| Caco-2 cells | Affected (reduced proliferation/viability at certain concentrations) | nih.gov |

Table 2: Key Biochemical Mechanisms of this compound Action

| Target Pathway/Component | Specific Action | Quantitative Data (if available) | Citation(s) |

| Mitochondrial Respiration | Selective inhibition of pyruvate and α-ketoglutarate oxidation | Inhibited pyruvate and α-ketoglutarate oxidations by 50% at <5 μM | toku-e.comuniscience.co.krresearchgate.netwikipedia.orgresearchgate.net |

| Pyruvate Dehydrogenase Complex | Competitive inhibition of activity | N/A | wikipedia.org |

| Glycolysis and Citric Acid Cycle | Disruption, altered energy metabolism | N/A | nih.gov |

| Cardiac and Smooth Muscle Contractility | Reduction in contractility | N/A | researchgate.netnih.govconicet.gov.ar |

| Cell Proliferation/Viability (e.g., Caco-2) | Inhibition of proliferation, reduced viability at specific concentrations | <30% inhibition at 100 μM; 30% reduction in viability at 10 μM (p < 0.05) | nih.gov |

| Cellular Homeostasis (ions, ATP, pH) | No significant effect observed on intracellular ion concentrations, ATP, or pH | N/A | researchgate.netnih.govconicet.gov.ar |

List of Compounds Mentioned:

this compound (MON)

Enniatins (ENN)

Beauvericin (BEA)

Fumonisin B1 (FB1)

Deoxynivalenol (DON)

Zearalenone (ZEN)

Fusaproliferin (FUS)

Citrinin (CTN)

Patulin (PAT)

T-2 toxin

Advanced Analytical and Methodological Approaches for Moniliformin Research

Chromatographic Techniques for Moniliformin (B1676711) Detection and Quantification

Chromatographic methods are the cornerstone for identifying and quantifying this compound. These techniques allow for the separation of MON from complex sample matrices, followed by sensitive detection.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method Development and Application

LC-MS/MS has emerged as a powerful tool for this compound analysis, offering superior sensitivity and specificity compared to traditional methods. The technique couples the separation capabilities of liquid chromatography with the highly selective and sensitive detection provided by tandem mass spectrometry.

LC-MS/MS methods have significantly improved the detection limits for this compound, enabling the accurate quantification of low contamination levels often found in food commodities mdpi.comresearchgate.net. Traditional HPLC methods, such as those using UV detection, often suffer from higher detection limits (e.g., 41–80 µg/kg) which can hinder the precise assessment of naturally occurring MON mdpi.com. In contrast, LC-MS/MS methods have reported limits of detection (LOD) as low as 0.04–0.07 µg/kg and limits of quantification (LOQ) of 0.11–0.22 µg/kg mdpi.com. Furthermore, the use of tandem mass spectrometry allows for the confirmation of MON identity through specific mass transitions, thereby enhancing specificity and reducing false positives mdpi.comtandfonline.com. High-resolution mass spectrometry (HRMS) coupled with strong anion exchange (SAX) column cleanup has also been employed, achieving LODs of 0.7 µg/kg and LOQs of 2.5 µg/kg, and offering an alternative for sensitive detection acs.orgresearchgate.net. Methods employing hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS have also been developed, often utilizing a "dilute and shoot" approach with high linearity (R² > 0.99) researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) Variations for this compound Analysis

HPLC remains a widely used technique for this compound analysis, with several variations offering different levels of sensitivity and specificity.

HPLC coupled with Ultraviolet (UV) detection is a common method for this compound analysis, typically utilizing wavelengths around 229 nm where MON exhibits maximum absorbance unl.edunih.gov. Early HPLC-UV methods provided satisfactory results, with detection limits for pure this compound as low as 1 ng per injection nih.gov. However, these methods often require extensive sample cleanup due to background interference, especially in complex matrices like maize, and generally exhibit higher detection limits compared to LC-MS/MS mdpi.comunl.edu. For instance, some HPLC-UV methods reported detection limits in the range of 30–39 µg/kg nih.gov, while others noted limits as high as 41–80 µg/kg mdpi.com. Despite these limitations, HPLC-UV methods continue to be valuable for routine screening and when LC-MS/MS instrumentation is not available nih.govtandfonline.com.

Given this compound's strong anionic character, ion-pair chromatography has been a frequently employed technique in HPLC for its separation unl.edunih.govtandfonline.comnih.gov. This method involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), to the mobile phase. This reagent forms an electrically neutral ion pair with the anionic this compound, increasing its retention on a reversed-phase column and improving separation from matrix components nih.govtandfonline.comnih.gov. Ion-pair HPLC methods, often combined with solid-phase extraction (SPE) for sample cleanup, have demonstrated good recovery rates, typically ranging from 81% to 96% nih.govtandfonline.com. While effective for separation, ion-pair chromatography can sometimes be incompatible with mass spectrometry detection due to the presence of the ion-pairing agent in the mobile phase researchgate.net.

Strong Anion Exchange (SAX) Column Applications in HPLC

Strong Anion Exchange (SAX) chromatography, typically in the form of Solid-Phase Extraction (SPE) columns, is widely utilized for the cleanup and pre-concentration of this compound due to its anionic character mdpi.comacs.orgresearchgate.netresearchgate.net. These methods leverage this compound's ability to bind to the positively charged stationary phase of SAX columns, effectively separating it from neutral and cationic matrix components.

One approach involves using SAX SPE columns for cleanup prior to High-Performance Liquid Chromatography (HPLC) analysis. For instance, methods have been developed where this compound is extracted, and the extract is then passed through a SAX column. This compound is eluted using specific solvent systems, often containing ion-pairing reagents like tetrabutylammonium hydrogen sulfate (TBAHS), which further aids in its retention and subsequent elution researchgate.netunl.edu. Following SAX cleanup, the eluted this compound is analyzed by reverse-phase HPLC with UV detection, typically at 229 nm or 260 nm researchgate.netunl.edunih.gov. Recovery rates for these SAX-assisted HPLC methods have been reported to be in the range of 75-96%, with detection limits as low as 0.05 mg/kg or 39 µg/kg, depending on the specific conditions researchgate.net. Another study reported a recovery rate of 75.3% and a limit of detection (LOD) of 0.7 µg/kg using SAX columns for cleanup before HPLC analysis acs.orgresearchgate.netacs.org. The Bond Elut SAX column has shown particularly high recovery rates, ranging from 93-121% in some applications researchgate.net.

Ion Chromatography (IC) for this compound Determination

Ion Chromatography (IC) is a suitable technique for analyzing ionic compounds like this compound. An ion chromatographic method has been developed for the determination of this compound in maize, featuring a rapid and straightforward cleanup procedure that allows for high-volume sample injection without the need for further pre-concentration steps researchgate.net. This method is advantageous as it provides a baseline separation of the this compound peak, ensuring clear chromatograms and minimizing interference researchgate.net. The limit of quantification (LOQ) for this IC method was estimated at 0.12 mg/kg in maize. Compared to previously published IC methods, this new approach demonstrated significantly improved recoveries, around 97±3.5%, whereas prior methods typically yielded recoveries in the 70% range researchgate.net. The ionic nature of this compound makes it well-suited for separation based on ion exchange principles researchgate.netcore.ac.uk.

Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC, making it a preferred choice for routine analysis and high-throughput screening of this compound mdpi.comnih.govmdpi.comresearchgate.net. UHPLC methods are frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), for enhanced selectivity and sensitivity mdpi.comnih.govmdpi.comresearchgate.net.

A notable UHPLC-MS/MS method utilizes a hydrophilic interaction liquid chromatography (HILIC) separation, often employing a "dilute-and-shoot" approach without extensive cleanup, thereby streamlining sample preparation nih.govresearchgate.net. This approach achieved impressive LODs as low as 2.6 µg/kg and LOQs of 8.8 µg/kg nih.govresearchgate.net. UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap systems, is also employed for sensitive and specific this compound determination, often incorporating isotope-labeled internal standards for accurate quantification and to compensate for matrix effects unimore.it. These UHPLC-based methods, sometimes preceded by QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) extraction, provide efficient means to analyze this compound in various food matrices mdpi.comunimore.it.

Electrophoretic Separation Methods

Electrophoretic techniques offer an alternative separation mechanism based on the differential migration of charged species in an electric field.

Capillary Zone Electrophoresis-Diode Array Detection (CZE-DAD) for this compound

Capillary Zone Electrophoresis with Diode Array Detection (CZE-DAD) has been investigated as a method for the determination of this compound in maize unl.edunih.govresearchgate.net. This technique offers a rapid detection step, often requiring only about 10 minutes for analysis unl.edunih.govresearchgate.net. The CZE-DAD method has demonstrated good performance, with a reported limit of detection (LOD) of 0.1 µg MON/g maize, which is comparable to HPLC-UV methods (0.05 µg/g) unl.edunih.govresearchgate.net. Furthermore, CZE-DAD has shown good agreement with HPLC-UV methods, exhibiting a linear regression coefficient (r²) of 0.996 for samples tested at levels up to 1500 µg/g unl.edunih.govresearchgate.net. Given this compound's anionic nature, CZE's separation principle, based on charge differences, is particularly well-suited for its analysis researchgate.net.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) plays a critical role in the definitive identification and sensitive quantification of this compound, especially when coupled with chromatographic separation techniques.

Orbitrap-High-Resolution Mass Spectrometry for Confirmation

Orbitrap mass spectrometry, a type of HRMS, is increasingly utilized for the confirmation and sensitive detection of this compound in complex matrices acs.orgresearchgate.netacs.orgunimore.itresearchgate.netnih.govmdpi.com. The high mass accuracy provided by Orbitrap analyzers (typically within ±0.77 ppm) allows for precise elemental composition determination, significantly enhancing the confidence in this compound identification and reducing the likelihood of false positives unimore.itmdpi.com.

Methods combining LC with Orbitrap HRMS have been developed for both quantification and confirmation of this compound researchgate.netacs.orgresearchgate.netnih.gov. These approaches often involve prior cleanup steps, such as using SAX columns, followed by HPLC or UHPLC separation acs.orgresearchgate.netacs.org. Such combined techniques have reported LODs as low as 0.7 µg/kg and LOQs of 2.5 µg/kg acs.orgresearchgate.netacs.org. The Orbitrap system's inherent selectivity and specificity make it a powerful tool for trace-level detection and broad screening approaches for mycotoxins like this compound unimore.it. The use of isotopically labeled standards, such as ¹³C₂-moniliformin, further improves the accuracy and reliability of quantification when using HRMS acs.orgresearchgate.netacs.org.

Ecological and Agricultural Research Contexts of Moniliformin

Bioremediation and Degradation Research Strategies for Moniliformin (B1676711) Mitigation

Microbial Degradation of this compound

Microorganisms, including bacteria and fungi, play a vital role in the natural degradation of mycotoxins in the environment. These microbes possess diverse enzymatic machinery that can transform complex organic molecules, including mycotoxins, into less harmful or non-toxic metabolites researchgate.netresearchgate.netnih.govnih.govtext2fa.ir. While specific research detailing the microbial degradation pathways of this compound is limited, general principles of mycotoxin biotransformation by various microbial genera provide a framework for understanding its potential breakdown.

Many bacterial species, such as Bacillus, Lactobacillus, Acinetobacter, and Pseudomonas, have demonstrated the capacity to degrade various mycotoxins. Similarly, fungal genera like Aspergillus and Penicillium, alongside Fusarium species themselves, are known to metabolize mycotoxins researchgate.netnih.govmdpi.comfrontiersin.org. The effectiveness of microbial degradation is influenced by factors such as the specific microbial strain, environmental conditions (pH, temperature, oxygen availability), and the presence of co-contaminants researchgate.netmdpi.com. For instance, anaerobic digestion processes, often involving microbial consortia, have shown potential for mycotoxin destruction, with enzymes from oxidoreductases and hydrolases being key players mdpi.com.

Although direct studies on this compound degradation by specific microbial isolates are scarce in the reviewed literature, the general ability of soil and gut microbiota to detoxify mycotoxins suggests that this compound could also be subject to microbial breakdown. Further research is needed to isolate and characterize specific microorganisms capable of efficiently degrading this compound and to elucidate the metabolic pathways involved.

Table 1: Fusarium Species Associated with this compound Production and General Microbial Degraders of Mycotoxins

| Mycotoxin Producer | Associated Mycotoxin | General Microbial Classes Known to Degrade Mycotoxins |

| Fusarium proliferatum | This compound (MON) | Bacteria (e.g., Bacillus, Lactobacillus, Acinetobacter, Pseudomonas) |

| Fusarium subglutinans | This compound (MON) | Fungi (e.g., Aspergillus, Penicillium) |

| Fusarium graminearum | Various (e.g., DON, ZEA) | Yeast (e.g., Saccharomyces) |

| Aspergillus flavus | Aflatoxins | |

| Penicillium verrucosum | Ochratoxin A |

Enzymatic Biotransformation Approaches

Enzymatic biotransformation represents a promising avenue for mycotoxin detoxification, involving the use of specific enzymes to alter the chemical structure of mycotoxins, thereby reducing their toxicity researchgate.netmdpi.comvedantu.comnih.gov. This process typically involves two phases: Phase I reactions (oxidation, reduction, hydrolysis) introduce or expose functional groups, often catalyzed by enzymes like Cytochrome P450s (CYPs), esterases, and reductases. Phase II reactions involve conjugation, where the modified mycotoxin is coupled with endogenous molecules to increase its water solubility and facilitate excretion, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases vedantu.comnih.govopenaccessjournals.com.

While general enzymatic pathways for xenobiotic and mycotoxin metabolism are well-documented, specific enzymes that effectively biotransform this compound have not been extensively characterized in the reviewed literature. This compound's primary known mechanism of toxicity involves the inhibition of thiamin-dependent enzymes crucial for cellular metabolism acs.org. This suggests that enzymes are targets of this compound rather than being widely exploited for its degradation.

The development of enzyme-based detoxification strategies for mycotoxins is an active area of research, with efforts focused on identifying and engineering enzymes with high specificity and efficiency for particular toxins researchgate.netmdpi.com. However, for this compound, the identification of specific enzymes capable of catalyzing its degradation or transformation into non-toxic products remains an area requiring significant investigation. Future research could explore enzyme classes known to modify cyclic compounds or those involved in detoxification pathways for other mycotoxins, adapting them for this compound biotransformation.

Compound List:

this compound (MON)

Fusarium proliferatum

Fusarium subglutinans

Fusarium graminearum

Fusarium species

Bacillus species

Lactobacillus species

Acinetobacter species

Pseudomonas species

Aspergillus species

Penicillium species

Saccharomyces species

Deoxynivalenol (DON)

Zearalenone (ZEA)

Aflatoxins (AFs)

Ochratoxin A (OTA)

Fumonisins (FUMs)

Beauvericin (B1667859) (BEA)

Enniatins (ENN)

T-2 toxin

HT-2 toxin

Patulin (PAT)

Citrinin (CTN)

Penicillic acid (PA)

Tenuazonic acid (TeA)

Fusaric acid (FA)

Cyclopiazonic acid (CPA)

Roquefortine (RQF)

Citreoviridin (CIV)

Rubratoxin B (RB)

Mycophenolic acid (MPA)

Viomellein (VIM)

Gliotoxin (GT)

Palitantin (PAL)

Frequentin (FRE)

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Altertoxins (ATXs)

Zearalenol (α-ZOL, β-ZOL)

Zearalanone (α-ZAL, β-ZAL)

De-epoxy-deoxynivalenol (DOM-1)

3-epi-DON

3-epi-DOM-1

3-keto-DON

ZOM-1

ZEA-4-O-sulfate conjugate

Ochratoxin-α (OTα)

Phenylalanine (Phe)

Aflatoxicol (AFL)

Aflatoxin Q1 (AFQ1)

Aflatoxin P1 (AFP1)

Aflatoxin M1 (AFM1)

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin B2a

Aflatoxin G2a

Hydrolyzed Fumonisin B1 (HFB1)

Tricarballylic acid

Cytochrome P450 (CYP) enzymes

Esterases

Reductases

UDP-glucuronosyltransferases (UGTs)

Sulfotransferases

Thiamin pyrophosphatase

Theoretical Frameworks and Future Directions in Moniliformin Research

Development and Application of Theoretical Frameworks in Mycotoxin Research

The study of mycotoxins like moniliformin (B1676711) is increasingly guided by theoretical frameworks that help to structure research, interpret complex data, and make predictions about mycotoxin production and distribution. These frameworks provide a necessary scaffold for moving from correlational observations to a more mechanistic understanding of fungal and toxin behavior.

Systems biology offers a holistic approach to understanding the complex biological processes underlying this compound production by integrating multiple layers of biological information. nih.gove-enm.org Instead of studying single genes or enzymes in isolation, it aims to model the entire metabolic network of the fungus.

A key tool in systems biology is the development of genome-scale metabolic models (GEMs). nih.gove-enm.org These computational models represent the complete set of metabolic reactions occurring within an organism and can be used to simulate how the fungus allocates resources towards growth, development, and the biosynthesis of secondary metabolites like this compound. e-enm.org By integrating multi-omics data, these models can identify key metabolic pathways and regulatory checkpoints. nih.gove-enm.org

For instance, a systems biology approach could involve:

Flux Balance Analysis (FBA): This technique can be applied to a GEM of a this compound-producing Fusarium species to predict the flow of metabolites (flux) through various pathways under different environmental conditions. youtube.com This could reveal the optimal nutritional and environmental inputs that lead to high levels of this compound biosynthesis.

Integration of Omics Data: By overlaying transcriptomic, proteomic, and metabolomic data onto the metabolic map, researchers can gain a dynamic view of the cellular processes leading to toxin production. nih.govnih.gov This helps in understanding the regulatory networks that control the expression of biosynthetic gene clusters.

Such models can serve as a powerful platform for hypothesis-driven research, suggesting specific genes or pathways to target for controlling this compound production. nih.gov

Understanding why and when this compound accumulates in crops requires ecological frameworks that consider the interactions between the fungus, its host plant, and the surrounding environment. Agroecosystems are complex environments where these interactions dictate the prevalence of mycotoxigenic fungi.

One relevant framework is the Competitor-Stress-Tolerator-Ruderal (C-S-R) life-history theory , adapted for fungi. nih.govresearchgate.net This framework classifies organisms based on their strategies for survival and reproduction.

Competitors (C): Thrive in low-stress, low-disturbance environments with high resource availability.

Stress-tolerators (S): Adapted to survive in environments with high stress (e.g., drought, low nutrients) but low disturbance.

Ruderals (R): Excel in highly disturbed but low-stress environments, characterized by rapid growth and reproduction.

This compound-producing Fusarium species could be analyzed within this framework to predict their response to different agricultural practices and climate change scenarios. nih.govresearchgate.net For example, a species that exhibits stress-tolerant traits might increase this compound production during periods of drought, a factor known to influence mycotoxin levels. mdpi.com

Another conceptual model is the Press-Pulse Dynamics (PPD) framework , which examines how systems respond to long-term "press" disturbances (e.g., climate change) versus short-term "pulse" events (e.g., a single heatwave or rainfall event). bohrium.com Applying this to this compound research could help disentangle the effects of gradual environmental shifts from extreme weather events on fungal growth and toxin contamination in maize. mdpi.com

Emerging Research Methodologies in this compound Studies

Technological advancements are providing powerful new tools to investigate this compound at unprecedented levels of detail, from the genome to the entire ecosystem.

"Omics" technologies allow for the high-throughput analysis of entire sets of biological molecules, providing a comprehensive snapshot of the fungal system. nih.govmdpi.com The integration of these approaches is crucial for a complete understanding of this compound production. thebioscan.commdpi.com

Genomics: Involves sequencing the entire genome of this compound-producing fungi. This is fundamental for identifying the biosynthetic gene clusters (BGCs) responsible for producing the toxin. Comparative genomics can reveal how these clusters have evolved across different Fusarium species.

Transcriptomics: Analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given time. This reveals which genes, including those in the this compound BGC, are actively being expressed under specific conditions, providing clues about the triggers for toxin synthesis.

Metabolomics: Aims to identify and quantify all metabolites within a biological sample. youtube.com Untargeted metabolomics can provide a broad overview of the metabolic state of the fungus and the host plant during infection. mdpi.com It is also essential for detecting not just this compound itself, but also its precursors, degradation products, and "masked" or modified forms that may not be detected by standard analytical methods. mdpi.com

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Key Focus | Application to this compound Research |

|---|---|---|

| Genomics | DNA / Genes | Identification of the complete this compound biosynthetic gene cluster; comparative analysis across Fusarium species. |

| Transcriptomics | RNA / Gene Expression | Determining environmental and developmental cues that trigger the expression of this compound biosynthesis genes. |

| Proteomics | Proteins / Enzymes | Identifying the specific enzymes translated from the gene cluster and their functional roles in the biosynthetic pathway. |

Visualizing the microscopic interactions between the pathogenic fungus and its host plant is critical for understanding the infection process and the specific sites of toxin accumulation. While conventional imaging like computed tomography (CT) and magnetic resonance imaging (MRI) are useful for diagnosing invasive fungal diseases in clinical settings, other techniques are more suited for plant-pathogen research. nih.govresearchgate.net

Radionuclide imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) , offer high sensitivity for tracking biological processes. nih.gov While primarily used in medicine, the principles can be adapted for plant science. For example, specific molecules involved in the fungal infection or host defense response could be labeled with a radiotracer to visualize the infection in real-time. nih.gov ImmunoPET, which uses radiolabeled antibodies, could theoretically be developed to target fungal-specific antigens or even this compound itself, allowing for highly specific visualization of its location within plant tissues. nih.gov

At a finer scale, techniques like confocal laser scanning microscopy (CLSM) combined with fluorescent proteins (e.g., GFP) can be used to visualize fungal growth within the plant tissue, showing the precise location of the hyphae in relation to plant cells.

Unresolved Questions and Prospective Research Avenues

Despite progress, significant gaps remain in our understanding of this compound. Future research should be directed toward several key unresolved questions.

One of the most pressing issues is the full extent and toxicological relevance of modified or "masked" mycotoxins . mdpi.com this compound can be bound to other molecules in the plant matrix, making it undetectable by standard analytical methods, but it may be released during digestion. mdpi.com Identifying these modified forms and understanding their stability and bioavailability is a critical area for future study. mdpi.com

Further investigation is needed to fully elucidate the molecular mechanisms of this compound biosynthesis . While the core pathway is known, the precise regulatory networks that control the expression of the biosynthetic genes in response to environmental stimuli are not fully understood.

Additional research is also required to understand the ecological factors driving high this compound concentrations in specific geographical regions and years. mdpi.com This includes the complex interplay of weather patterns, agricultural practices (such as crop rotation and tillage), host plant genetics, and interactions with other microorganisms in the plant's microbiome. mdpi.com The potential for synergistic or antagonistic interactions between this compound and other co-occurring mycotoxins is another area that warrants deeper investigation. nih.gov

Table 2: Key Unresolved Questions in this compound Research

| Research Question | Potential Methodologies | Desired Outcome |

|---|---|---|

| What is the full spectrum of modified ("masked") this compound forms in cereals? | High-Resolution Mass Spectrometry, Metabolomics | Comprehensive identification and quantification of all this compound-related compounds in food and feed. |

| How do environmental signals (e.g., temperature, pH, oxidative stress) regulate the this compound biosynthetic gene cluster? | Transcriptomics (RNA-Seq), Systems Biology Modeling | A detailed model of the gene regulatory network controlling this compound production. |

| What is the impact of different agricultural practices on the prevalence of this compound-producing fungi? | Long-term field studies, Ecological Framework Analysis | Evidence-based recommendations for agricultural practices to minimize this compound contamination. |

Deeper Elucidation of this compound Biosynthetic Pathways

The complete biosynthetic pathway of this compound remains an area requiring significant research. Unlike other well-characterized mycotoxins such as fumonisins or gliotoxins, the specific biosynthetic gene cluster (BGC) responsible for this compound production has not been fully delineated. In many fungi, the genes encoding the enzymes for secondary metabolite production are physically grouped together in the genome, forming a BGC. jlsteenwyk.com This co-location facilitates the coordinated regulation of the entire pathway.

Future research is anticipated to focus on identifying and characterizing the this compound BGC. The working hypothesis is that its synthesis, like many fungal toxins, involves a core enzyme such as a polyketide synthase (PKS). Identifying this core gene would be the first step in locating the entire cluster. Advanced genomic and bioinformatic tools, which have been successfully used to identify BGCs for other metabolites in Aspergillus and Fusarium species, are critical for this endeavor. nih.govmdpi.com Elucidating the pathway will not only provide fundamental scientific knowledge but may also offer targets for inhibiting this compound production in fungi through genetic modification or targeted chemical inhibitors.

Comprehensive Understanding of this compound's Diverse Cellular Interactions

This compound's primary molecular mechanism of action is the inhibition of the pyruvate (B1213749) dehydrogenase complex (PDC). wikipedia.org This multi-enzyme complex is a critical component of cellular respiration, catalyzing the conversion of pyruvate into acetyl-CoA. Research has shown that this compound's inhibitory action is dependent on the presence of the cofactor thiamin pyrophosphate. nih.govportlandpress.comportlandpress.com The inhibition is time-dependent and follows saturation kinetics, with pyruvate offering a protective effect, which suggests a competitive interaction at the enzyme's active site. nih.govportlandpress.comresearchgate.net Some studies propose a "suicide inactivator" mechanism, where the enzyme converts this compound into a reactive form that then irreversibly binds to and inactivates the enzyme. nih.govportlandpress.comresearchgate.net

Beyond its effect on PDC, this compound has been shown to inhibit other thiamine-dependent enzymes, including the α-ketoglutarate dehydrogenase complex, another key enzyme in the Krebs cycle. Furthermore, studies indicate that this compound can impair the antioxidant defense system by reducing the activity of glutathione (B108866) peroxidase and glutathione reductase, leading to increased oxidative stress within the cell.

| Enzyme Target | Cellular Consequence |

| Pyruvate Dehydrogenase Complex (PDC) | Blocks conversion of pyruvate to acetyl-CoA, disrupting the Krebs cycle and cellular energy production. wikipedia.org |

| α-Ketoglutarate Dehydrogenase Complex | Further impairs the Krebs cycle, compounding the disruption of cellular respiration. |

| Glutathione Peroxidase & Glutathione Reductase | Increases cellular oxidative stress by inhibiting key antioxidant enzymes. |

Development of Innovative and Rapid Detection Technologies

The detection of this compound in food and feed matrices is crucial for risk assessment and management. While conventional laboratory methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are reliable, they can be time-consuming and require specialized equipment and personnel. journaljabb.commdpi.com Consequently, significant research has been directed toward developing more rapid, sensitive, and field-deployable detection technologies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this compound quantification. nih.gov However, the focus of innovation is increasingly on immunological and biosensor-based assays. Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFI) offer rapid screening capabilities with high specificity. journaljabb.comnih.gov Recent advancements include the use of novel nanomaterials to enhance the sensitivity and performance of these immunoassays. nih.gov Biosensor technologies, incorporating elements like fluorescence polarization and surface plasmon resonance, represent the next frontier, promising real-time, on-site detection with high precision. amazonaws.comresearchgate.net

| Detection Technology | Principle | Typical Limit of Detection (LOD) | Key Advantages |

| HPLC-UV/DAD | Chromatographic separation followed by UV or Diode-Array Detection. | ~40-80 µg/kg | Well-established, reliable. |

| LC-MS/MS | Chromatographic separation coupled with highly specific mass-based detection. nih.gov | 0.7 - 2.6 µg/kg nih.gov | High sensitivity and specificity; can detect multiple mycotoxins. mdpi.com |

| ELISA | Antigen-antibody reaction detected by an enzymatic color change. nih.gov | Varies (e.g., 1.55 µg/mL) nih.gov | High-throughput, cost-effective for screening. amazonaws.com |

| Lateral Flow Immunoassay (LFI) | Antigen-antibody reaction on a portable strip format. nih.gov | Varies (e.g., 0.38-0.83 µg/mL) nih.gov | Rapid, user-friendly, suitable for on-site testing. journaljabb.com |

| Biosensors (e.g., SPR, Fluorescence) | Biological recognition event converted into a measurable signal. researchgate.net | Varies widely | Potential for real-time, highly sensitive, and portable detection. amazonaws.com |

Strategies for Integrated Management of this compound Contamination in Agricultural Systems

An integrated management approach is essential for controlling this compound contamination, encompassing strategies before, during, and after harvest. Since there are no effective fungicide treatments to cure an established Fusarium infection, prevention is the primary goal. ucanr.edu

Pre-Harvest Strategies:

Resistant Cultivars: Planting crop varieties that are genetically resistant to Fusarium infection is a cornerstone of prevention. ucanr.edu

Crop Rotation: Rotating crops can help break the disease cycle by reducing the amount of fungal inoculum in the soil. uco.es

Cultural Practices: Proper management of soil health, irrigation, and fertilization can minimize plant stress, making crops less susceptible to infection. ucanr.edu Avoiding excessive nitrogen fertilization is particularly important. ucanr.edu

Insect Control: Pests like the European Corn Borer can damage plants, creating entry points for fungal pathogens. Controlling these insects is a key component in reducing fungal infection and subsequent mycotoxin contamination.

Post-Harvest Strategies:

Drying and Storage: Promptly drying harvested grain to appropriate moisture levels and maintaining cool, dry storage conditions are critical for preventing fungal growth and mycotoxin production.

Biological Control: Research into the use of non-pathogenic microorganisms to outcompete toxigenic fungi is a promising area. For instance, endophytic bacteria like Bacillus subtilis have shown potential in reducing Fusarium growth and mycotoxin accumulation within the plant itself. nih.gov

The implementation of a Hazard Analysis and Critical Control Points (HACCP) system throughout the feed and food supply chain provides a structured framework for identifying and mitigating risks associated with mycotoxin contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.